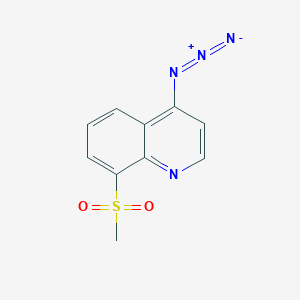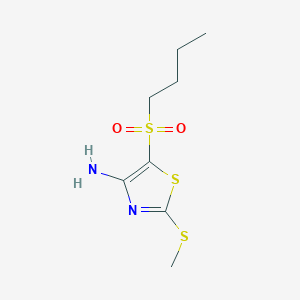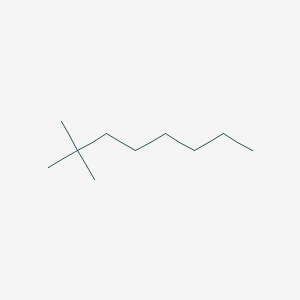
2,2-Dimethyloctane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 2,2-Dimethyloctane, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane and 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been extensively studied. These synthesis pathways often involve multi-step reactions starting from simple precursors, highlighting the versatility and complexity of organic synthesis techniques in obtaining specifically substituted octane derivatives (International Journal of Innovative Technology and Exploring Engineering, 2020); (Chemical Research and Application, 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of X-ray diffraction and spectrometric experiments in confirming the geometry and electron distribution within molecules. For instance, the study of dimethyl-1,5-cyclooctadiene and its derivatives provides insight into the structural nuances that influence the reactivity and properties of octane derivatives (Inorganic Chemistry, 1996).
Chemical Reactions and Properties
The combustion chemistry of isoparaffinic molecules, including those similar to 2,2-dimethyloctane, has been a subject of interest. Studies have demonstrated the effects of molecular structure on the combustion process, offering insights into the energy release and stability of these compounds under various conditions (Combustion and Flame, 2014).
Aplicaciones Científicas De Investigación
Thermophysical Property Research
- Specific Scientific Field : Thermodynamics and Physical Chemistry .
- Summary of the Application : 2,2-Dimethyloctane is studied for its thermophysical properties. These properties are crucial in various fields such as chemical engineering, environmental science, and material science .
- Methods of Application or Experimental Procedures : The thermophysical properties of 2,2-Dimethyloctane are evaluated using the NIST ThermoData Engine software package . This involves dynamic data analysis of the compound .
- Results or Outcomes : The study provides critically evaluated recommendations for various properties of 2,2-Dimethyloctane such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity at different conditions .
Process Simulators
- Specific Scientific Field : Chemical Engineering .
- Summary of the Application : 2,2-Dimethyloctane can be used in process simulators like Aspen Plus .
- Methods of Application or Experimental Procedures : The thermophysical property datafile (IK-Cape File) for 2,2-Dimethyloctane is used in the simulation .
- Results or Outcomes : The simulation can help in understanding the behavior of 2,2-Dimethyloctane in various processes .
Oxidation, Combustion, and Thermal Cracking Kinetics
- Specific Scientific Field : Reaction Kinetics and Combustion Science .
- Summary of the Application : The thermodynamic data of 2,2-Dimethyloctane can be used in the study of oxidation, combustion, and thermal cracking kinetics .
- Methods of Application or Experimental Procedures : The free radicals thermodynamic data of 2,2-Dimethyloctane is used in the study .
- Results or Outcomes : The study can help in understanding the reaction kinetics of 2,2-Dimethyloctane .
IR Spectra Interpretation
- Specific Scientific Field : Spectroscopy .
- Summary of the Application : 2,2-Dimethyloctane can be used in the interpretation of IR spectra .
- Methods of Application or Experimental Procedures : The quantum tools for 2,2-Dimethyloctane are used in the interpretation .
- Results or Outcomes : The interpretation can help in understanding the molecular structure of 2,2-Dimethyloctane .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUTTSWJNPYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074696 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloctane | |
CAS RN |
15869-87-1 | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



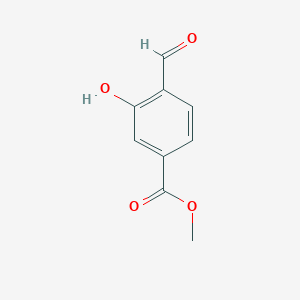

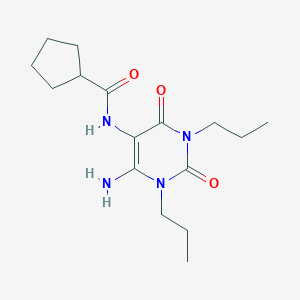

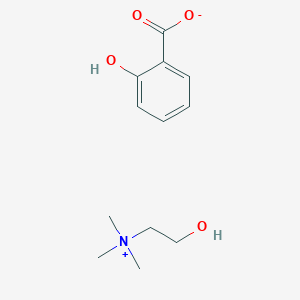


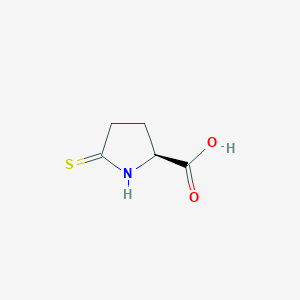
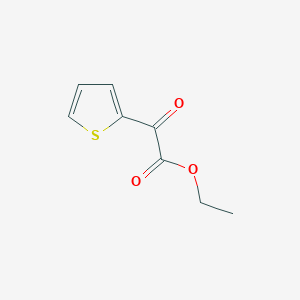
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
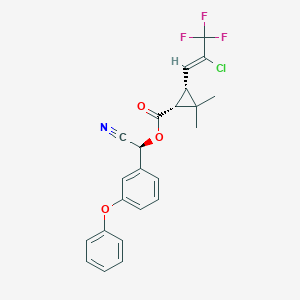
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
